

Technical Application Note: Synthesis of (5-Fluoro-2,3-dimethoxyphenyl)methanol

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Compound of Interest

Compound Name: (5-Fluoro-2,3-dimethoxyphenyl)methanol

CAS No.: 1378794-80-9

Cat. No.: B1401281

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Introduction & Retrosynthetic Analysis[1][2]

(5-Fluoro-2,3-dimethoxyphenyl)methanol is a critical intermediate for introducing a metabolically stable, electron-rich fluorinated aryl motif into drug candidates. The fluorine atom at the C5 position modulates the pKa of adjacent functional groups and blocks metabolic oxidation at the para-position relative to the methoxy group.

Retrosynthetic Strategy

The synthesis is approached via a Late-Stage Reduction of the corresponding benzaldehyde. If the aldehyde is not commercially sourced, it is synthesized via Regioselective Electrophilic Fluorination of o-Vanillin, exploiting the directing power of the phenol group to install the fluorine atom specifically at the C5 position.



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Caption: Retrosynthetic disconnection showing the linear pathway from o-Vanillin to the target alcohol.

Experimental Protocols

Method A: Reduction of 5-Fluoro-2,3-dimethoxybenzaldehyde (Primary Route)

Use this protocol if the aldehyde precursor is available.

Reaction Overview:

Reagents & Materials:

Reagent	Equiv.	MW (g/mol)	Role
5-Fluoro-2,3-dimethoxybenzaldehyde	1.0	184.16	Substrate
Sodium Borohydride (NaBH ₄)	1.5	37.83	Reducing Agent
Methanol (anhydrous)	-	32.04	Solvent

| 1M HCl | - | - | Quenching Agent |

Step-by-Step Protocol:

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.
- Dissolution: Charge the flask with 5-Fluoro-2,3-dimethoxybenzaldehyde (1.84 g, 10.0 mmol) and dissolve in anhydrous Methanol (20 mL).
- Cooling: Cool the solution to 0 °C using an ice/water bath.

- Addition: Add NaBH₄ (0.57 g, 15.0 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor conversion by TLC (30% EtOAc in Hexanes) or LC-MS.
- Quenching: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of 1M HCl (approx. 5 mL) until gas evolution ceases and pH is neutral/slightly acidic (pH ~5-6).
- Workup:
 - Concentrate the mixture under reduced pressure to remove Methanol.
 - Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
 - Wash combined organics with Brine (20 mL).
 - Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: The crude product is typically >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Method B: De Novo Synthesis from o-Vanillin

Use this protocol to synthesize the aldehyde precursor if it is not commercially available.

Step 1: Regioselective Fluorination

Rationale: The hydroxyl group at C2 is a stronger ortho/para director than the methoxy group at C3. Electrophilic attack by Selectfluor occurs preferentially at C5 (para to OH).

- Dissolution: Dissolve o-Vanillin (5.0 g, 32.9 mmol) in Acetonitrile (150 mL).
- Fluorination: Add Selectfluor (12.8 g, 36.2 mmol, 1.1 equiv) in one portion.
- Reaction: Stir the mixture at RT for 24 hours. The solution typically turns from yellow to pale orange.

- Workup: Remove solvent in vacuo. Resuspend residue in DCM (100 mL) and wash with Water (3 x 50 mL) to remove Selectfluor byproducts. Dry (MgSO_4) and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc) to yield 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde.
 - Expected Yield: 60-75%

Step 2: O-Methylation

- Setup: Dissolve the Step 1 product (3.0 g, 17.6 mmol) in DMF (30 mL).
- Base Addition: Add Potassium Carbonate (K_2CO_3) (4.86 g, 35.2 mmol, 2.0 equiv). Stir for 15 min.
- Alkylation: Add Methyl Iodide (MeI) (1.65 mL, 26.4 mmol, 1.5 equiv) dropwise.
- Reaction: Stir at RT for 4 hours.
- Workup: Pour into ice water (150 mL). The product may precipitate. If solid, filter and wash with water.^[1] If oil, extract with Et₂O (3 x 50 mL).
- Yield: 5-Fluoro-2,3-dimethoxybenzaldehyde. Proceed to Method A for reduction.

Analytical Data & Characterization

Target Compound: **(5-Fluoro-2,3-dimethoxyphenyl)methanol**

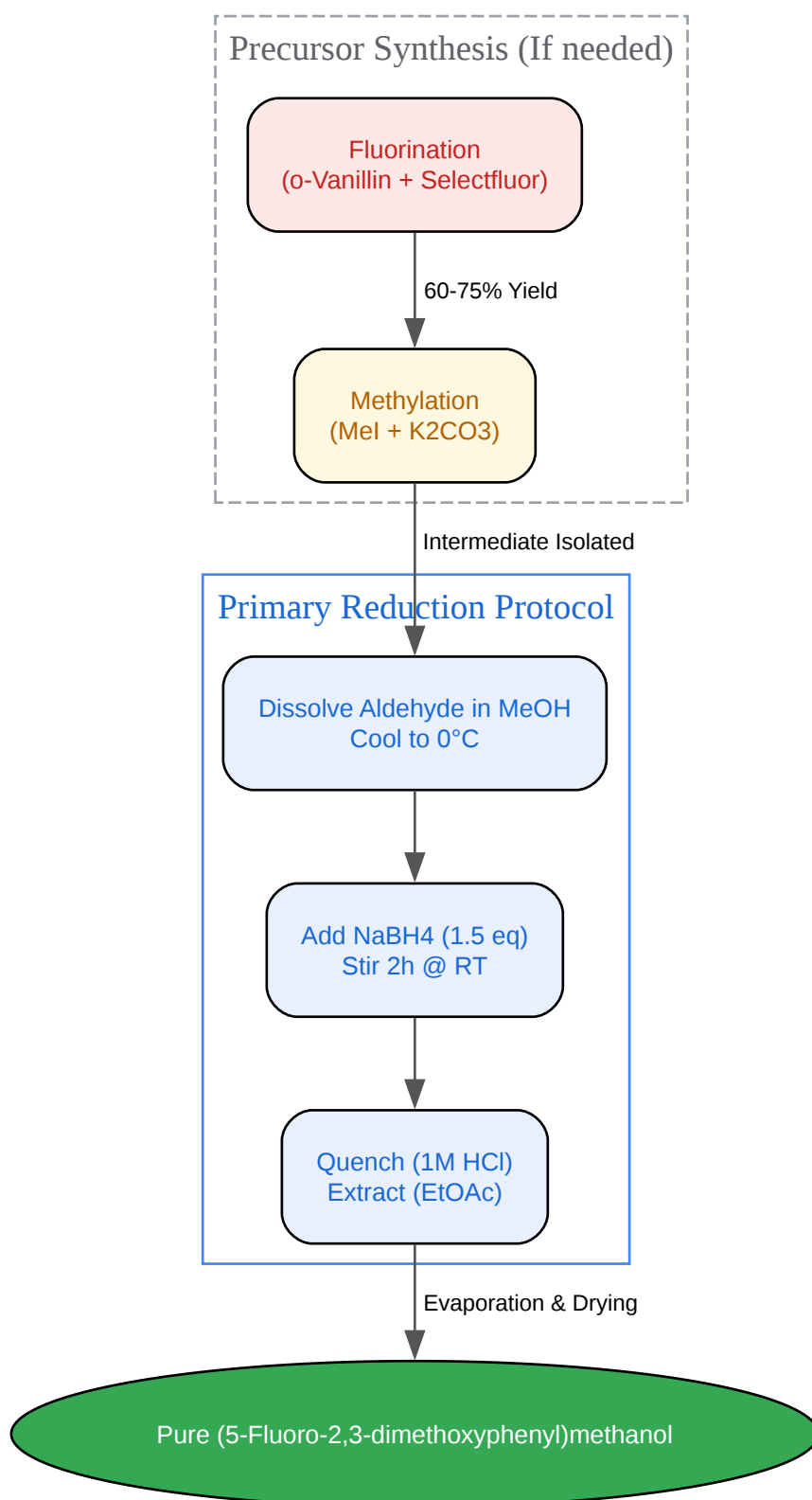
- Physical State: White to off-white solid.
- Molecular Weight: 186.18 g/mol .
- ¹H NMR (400 MHz, CDCl_3):
 - 6.75 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H4) — Coupling to F and meta-H.
 - 6.60 (dd, J = 10.5, 2.5 Hz, 1H, Ar-H6).
 - 4.65 (s, 2H, Ar-CH₂OH).

- 3.88 (s, 3H, OMe).
- 3.85 (s, 3H, OMe).
- 2.40 (br s, 1H, OH).
- ¹⁹F NMR:
 - 115 to -120 ppm (multiplet).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Regioselectivity (Step 1)	Temperature too high or wrong solvent	Ensure reaction is at RT or 0°C. Acetonitrile is preferred for Selectfluor kinetics.
Incomplete Methylation (Step 2)	Moisture in DMF or old K ₂ CO ₃	Use anhydrous DMF and freshly ground K ₂ CO ₃ . Add catalytic TBAI if slow.
Over-reduction	Not applicable for NaBH ₄	NaBH ₄ is mild. Do not use LiAlH ₄ unless the acid precursor is used.
Boron Complex Formation	Incomplete Quench	Ensure pH is adjusted to ~5-6 during workup to break Boron-Oxygen complexes.

Process Workflow Diagram



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Caption: Operational workflow for the synthesis and isolation of the target alcohol.

References

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Sources

- [1. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - \[www.rhodium.ws\]](#)
[\[chemistry.mdma.ch\]](#)
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